molecular formula C12H18ClNO2 B1438908 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride CAS No. 1171482-06-6

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride

Cat. No.: B1438908
CAS No.: 1171482-06-6
M. Wt: 243.73 g/mol
InChI Key: LVLXBNJIEWKDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then reacted with ammonia or an amine to introduce the ethanamine group. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanol
  • 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic acid
  • 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethylamine

Uniqueness

What sets 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride apart from similar compounds is its specific ethanamine group, which imparts unique biochemical properties and reactivity. This makes it particularly valuable in proteomics research and other specialized applications .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2)8-9-4-3-5-10(11(9)15-12)14-7-6-13;/h3-5H,6-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLXBNJIEWKDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171482-06-6
Record name 7-(2-aminoethoxy)-2,2-dimethyl-2,3-dihydro-1-benzofuran hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.